molecular formula C3H11BF4O B13409336 Trimethyloxonium-d9 Tetrafluoroborate

Trimethyloxonium-d9 Tetrafluoroborate

Cat. No.: B13409336
M. Wt: 158.98 g/mol
InChI Key: MQRBMEVECSBCKM-DOPYTXQASA-M
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Description

Historical Development of Trialkyloxonium Salts as Electrophilic Methylating Reagents

The history of trialkyloxonium salts as potent alkylating agents is intrinsically linked to the pioneering work of German chemist Hans Meerwein. In the early 20th century, Meerwein's research led to the discovery of these highly reactive compounds, which are often referred to as Meerwein's salts in his honor. rsc.org Trialkyloxonium salts, such as the widely used trimethyloxonium (B1219515) tetrafluoroborate (B81430) and triethyloxonium (B8711484) tetrafluoroborate, are characterized by a positively charged oxygen atom bonded to three alkyl groups, rendering them exceptionally strong electrophiles.

These salts proved to be highly effective for the methylation and ethylation of a wide range of functional groups, including those that are weakly nucleophilic. orgsyn.org Their reactivity surpasses that of more traditional alkylating agents like alkyl halides or sulfonates, often allowing for reactions to occur under much milder conditions. orgsyn.org The synthesis of these salts typically involves the reaction of a Lewis acid, such as boron trifluoride, with an ether and an epoxide. wikipedia.org The development of these reagents opened up new avenues in synthetic organic chemistry, providing chemists with a powerful tool for constructing complex molecules.

Rationale for Deuterium (B1214612) Labeling in Alkylation Chemistry: A Focus on Trimethyloxonium-d9 Tetrafluoroborate

The substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful technique in chemical research with far-reaching implications. In the context of alkylation chemistry, the use of deuterated methylating agents like this compound offers several key advantages.

One of the primary motivations for employing deuterated compounds is the study of reaction mechanisms through the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions that involve the cleavage of this bond. By comparing the reaction rates of a deuterated and a non-deuterated reagent, chemists can gain valuable insights into the rate-determining step of a reaction and the nature of the transition state.

Furthermore, deuterium labeling is an indispensable tool in mechanistic elucidation beyond KIE studies. For instance, in complex rearrangements or multistep synthetic sequences, tracking the position of the deuterium label in the final product can help to unravel the intricate pathways of the reaction.

In the field of medicinal chemistry and drug development , deuteration can significantly alter the metabolic fate of a drug. The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, leading to improved pharmacokinetic profiles, such as increased half-life and reduced toxic metabolite formation. While specific research on the metabolic impact of methylation by this compound is not extensively documented in publicly available literature, the general principle of using deuterated compounds to enhance drug properties is well-established.

Finally, deuterated compounds, including those synthesized using this compound, serve as invaluable internal standards in quantitative analysis, particularly in mass spectrometry-based techniques. The mass difference between the labeled and unlabeled compounds allows for precise and accurate quantification of the analyte of interest.

Scope and Significance of this compound in Contemporary Chemical Research

This compound, with the chemical formula [(CD₃)₃O]⁺[BF₄]⁻, is a specialized reagent that combines the high methylating power of a trialkyloxonium salt with the unique properties of deuterium. Its significance in modern chemical research lies primarily in its application as a source of a deuterated methyl group (-CD₃) for the synthesis of isotopically labeled molecules.

While specific, high-profile examples of its use in major drug synthesis or large-scale industrial processes are not readily found in publicly available literature, its importance is evident in specialized research areas. The primary application of this reagent is in the preparation of deuterated molecules for mechanistic studies, as previously discussed. The ability to introduce a "heavy" methyl group allows researchers to probe the intricate details of reaction pathways.

In the field of spectroscopy , particularly Nuclear Magnetic Resonance (NMR), the introduction of a CD₃ group can be advantageous. While deuterium itself is NMR active, its resonance is typically observed in a different spectral region from protons, simplifying complex proton NMR spectra.

The synthesis of deuterated standards for analytical chemistry is another key application. By using this compound, chemists can introduce a stable isotope label into a molecule, creating an ideal internal standard for quantitative mass spectrometry. This is crucial for accurately measuring the concentration of the corresponding non-deuterated compound in complex matrices.

Properties

Molecular Formula

C3H11BF4O

Molecular Weight

158.98 g/mol

IUPAC Name

deuterium monohydride;dideuteriomethyl-bis(trideuteriomethyl)oxidanium;trifluoroborane;fluoride

InChI

InChI=1S/C3H9O.BF3.FH.H2/c1-4(2)3;2-1(3)4;;/h1-3H3;;2*1H/q+1;;;/p-1/i1D2,2D3,3D3;;;1+1

InChI Key

MQRBMEVECSBCKM-DOPYTXQASA-M

Isomeric SMILES

[2HH].[2H]C([2H])[O+](C([2H])([2H])[2H])C([2H])([2H])[2H].B(F)(F)F.[F-]

Canonical SMILES

[HH].B(F)(F)F.C[O+](C)C.[F-]

Origin of Product

United States

Synthetic Methodologies for Trimethyloxonium D9 Tetrafluoroborate

Preparative Strategies for Deuterated Trimethyloxonium (B1219515) Tetrafluoroborate (B81430)

The preparation of Trimethyloxonium-d9 tetrafluoroborate, while not extensively detailed in dedicated literature, can be effectively achieved by adapting established protocols for its non-deuterated counterpart. These strategies primarily revolve around the use of deuterated precursors in well-known reactions for forming trialkyloxonium salts.

Adaptations of Boron Trifluoride/Epichlorohydrin (B41342)/Deuterated Dimethyl Ether Protocols

The most convenient and widely cited method for preparing trimethyloxonium tetrafluoroborate involves the reaction of boron trifluoride etherate, dimethyl ether, and epichlorohydrin. orgsyn.orgwikipedia.org The adaptation of this protocol for the synthesis of the d9-analog logically involves the substitution of dimethyl ether with its deuterated isotopologue, dimethyl-d6 ether ((CD3)2O).

The reaction proceeds by the initial interaction of boron trifluoride with the epoxide (epichlorohydrin) and deuterated dimethyl ether. This forms a mixed oxonium ion intermediate, which then serves as a methyl-d3ating agent towards another molecule of deuterated dimethyl ether, ultimately yielding the desired this compound. thieme-connect.de

A typical laboratory procedure, adapted for the d9-synthesis, would be as follows: Boron trifluoride diethyl etherate is dissolved in a dry, inert solvent like dichloromethane (B109758). The solution is cooled, and deuterated dimethyl ether is condensed into the flask. Subsequently, epichlorohydrin is added dropwise with vigorous stirring. The reaction mixture is allowed to stir, typically overnight, during which the product precipitates as a white crystalline solid. lookchem.com The solid is then isolated by filtration, washed with anhydrous dichloromethane and diethyl ether, and dried under a stream of dry nitrogen. orgsyn.org

ReagentRoleTypical Molar Ratio (relative to BF₃·OEt₂)
Boron Trifluoride Diethyl EtherateLewis acid / BF₄⁻ source1.0
Deuterated Dimethyl Ether ((CD₃)₂O)Deuterated methyl source>2.0
EpichlorohydrinEpoxide reactant~1.1
DichloromethaneSolvent-

This method is advantageous due to its one-step nature and the use of commercially available and relatively non-hazardous starting materials. orgsyn.org

Investigation of Alternative Deuterated Methyl Precursor Routes

Beyond the primary method, alternative routes for the synthesis of trimethyloxonium salts exist, which can be adapted for the preparation of the d9-analog. These routes may offer advantages in specific contexts, such as avoiding certain reagents or starting from different deuterated precursors.

One notable alternative involves the alkylation of a deuterated ether with another oxonium salt. For instance, triethyloxonium (B8711484) tetrafluoroborate can be used to alkylate dimethyl ether. thieme-connect.deorgsyn.org In an adaptation for the d9-synthesis, triethyloxonium tetrafluoroborate would react with an excess of deuterated dimethyl ether. This would initially form an ethyldi(methyl-d3)oxonium intermediate, which would then transfer a methyl-d3 group to another molecule of deuterated dimethyl ether to yield the final product. thieme-connect.de This method is particularly useful as triethyloxonium tetrafluoroborate is also commercially available, though more expensive than the reagents in the primary synthesis. researchgate.net

Another classical approach, originally described by Meerwein, involves the reaction of dimethyl ether, a methyl halide, and a silver salt. thieme-connect.de An adaptation for the deuterated compound could involve reacting deuterated dimethyl ether with iodomethane-d3 (B117434) in the presence of silver tetrafluoroborate.

PrecursorsReagentsProduct
(CD₃)₂OTriethyloxonium tetrafluoroborate[(CD₃)₃O]⁺[BF₄]⁻
(CD₃)₂O, CD₃ISilver(I) tetrafluoroborate[(CD₃)₃O]⁺[BF₄]⁻

These alternative routes provide flexibility in the choice of deuterated starting materials, which can be a significant consideration based on cost and availability.

Methodological Advancements in Synthesis Yield and Purity for Deuterated Oxonium Salts

Achieving high yield and purity is paramount in the synthesis of reactive reagents like this compound. While specific studies on optimizing the deuterated synthesis are scarce, principles derived from the preparation of the non-deuterated analog are directly applicable.

High yields, often in the range of 86-98%, are reported for the standard boron trifluoride/epichlorohydrin/dimethyl ether protocol. lookchem.comorgsyn.org A critical factor in maximizing yield is the rigorous exclusion of moisture throughout the process, as trialkyloxonium salts are readily hydrolyzed. wikipedia.orgorgsyn.org This necessitates the use of oven-dried glassware, anhydrous solvents, and conducting the reaction under a dry, inert atmosphere such as nitrogen. orgsyn.org

In terms of purity, a significant advancement is the substitution of boron trifluoride diethyl etherate with boron trifluoride dimethyl etherate. orgsyn.org While the diethyl etherate is more common, its use carries a minor risk of introducing ethyl groups into the final product through transalkylation, although some studies report this to be undetectable by ¹H NMR. orgsyn.org Using the dimethyl etherate complex entirely circumvents this potential contamination, ensuring the isotopic and chemical purity of the resulting this compound. One user-reported modification suggests that omitting the final diethyl ether wash when using boron trifluoride dimethyl etherate provides the best samples of the oxonium salt. orgsyn.org

FactorMethodological AdvancementImpact on Purity/Yield
PurityUse of Boron Trifluoride Dimethyl Etherate instead of Diethyl EtherateAvoids potential for ethyl group incorporation. orgsyn.org
YieldRigorous exclusion of atmospheric moisturePrevents hydrolysis of the product, maximizing yield. orgsyn.org
PurityOmission of diethyl ether wash when using BF₃·O(CH₃)₂Prevents potential side reactions or introduction of impurities. orgsyn.org

The melting point of trimethyloxonium tetrafluoroborate has been noted to vary depending on the preparative method and the technique of measurement, highlighting the impact of synthesis and purification on the final product's physical properties. orgsyn.org Careful control of reaction conditions and purification steps is therefore crucial for obtaining a high-purity product with consistent characteristics.

Mechanistic Elucidation of Reactions Involving Trimethyloxonium D9 Tetrafluoroborate

Kinetic Isotope Effects in Trimethyloxonium-d9 Tetrafluoroborate (B81430) Mediated Methylations

The study of kinetic isotope effects (KIEs) provides profound insights into the rate-determining steps of a chemical reaction. By replacing hydrogen with deuterium (B1214612), the mass of the atom is doubled, leading to a lower vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond. This difference in zero-point energy can result in a measurable change in the reaction rate if the bond to the isotope is broken or altered in the rate-determining step.

While specific experimental kH/kD values for Trimethyloxonium-d9 tetrafluoroborate are not extensively documented in publicly available literature, theoretical expectations and data from analogous systems provide a framework for understanding these effects. For a typical S(_{N})2 reaction, the secondary KIE (kH/kD) is expected to be slightly less than 1 (an inverse isotope effect) due to the stiffening of the non-reacting C-H(D) bending vibrations in the transition state relative to the ground state. However, the precise value can be influenced by the nature of the nucleophile, the solvent, and the specific geometry of the transition state.

Table 1: Expected Kinetic Isotope Effects in S(_{N})2 Methylation Reactions

Isotope Effect TypeDescriptionExpected kH/kD Value Range
Secondary α-KIEIsotopic substitution at the carbon undergoing nucleophilic attack.0.95 - 1.15

Pathways of Electrophilic Deuteromethyl Transfer: S(_{N})2 Reactivity and Beyond

The primary pathway for electrophilic deuteromethyl transfer from this compound is the bimolecular nucleophilic substitution (S(_{N})2) mechanism. This is a concerted, single-step process where a nucleophile attacks the electrophilic methyl carbon from the backside, leading to the displacement of the dimethyl ether leaving group and an inversion of stereochemistry at the carbon center. The potent electrophilicity of the trimethyloxonium (B1219515) cation makes it a highly effective methylating agent for a wide range of nucleophiles.

The transition state of the S(_{N})2 reaction involving this compound features a pentacoordinate carbon atom with the incoming nucleophile and the departing dimethyl ether leaving group occupying apical positions. The three deuterium atoms are situated in the equatorial plane. The geometry and energy of this transition state are crucial in determining the reaction rate and are the source of the observed secondary kinetic isotope effects.

While the S({N})2 pathway is dominant, the possibility of other reaction pathways, or deviations from the classical S({N})2 transition state, can be considered, particularly in sterically hindered systems or with weakly nucleophilic species. However, the high reactivity of the trimethyloxonium cation generally favors the direct and efficient S(_{N})2 displacement.

Comparative Mechanistic Studies with Non-Deuterated Analogues and Other Potent Methylating Agents

Comparing the reactivity of this compound with its non-deuterated analogue, Trimethyloxonium tetrafluoroborate, provides direct insight into the kinetic isotope effect. As discussed, the deuterated compound is expected to react at a slightly different rate due to the secondary KIE.

When compared to other potent methylating agents, trimethyloxonium tetrafluoroborate is recognized as one of the most powerful. Its reactivity surpasses that of methyl iodide and dimethyl sulfate and is comparable to or greater than that of "magic methyl" (methyl trifluoromethanesulfonate). The high reactivity is attributed to the excellent leaving group, dimethyl ether, which is a neutral and volatile molecule.

Mechanistic comparisons often focus on the nature of the leaving group and its influence on the S(_{N})2 transition state. For example, the triflate anion in methyl triflate is an exceptionally stable leaving group, contributing to its high reactivity. Kinetic studies comparing these reagents under identical conditions are crucial for quantifying their relative methylating power and understanding the subtle differences in their reaction mechanisms. While direct comparative kinetic data for the deuterated trimethyloxonium salt is scarce, the principles of physical organic chemistry allow for informed predictions of its behavior relative to these other agents.

Table 3: Relative Reactivity of Common Methylating Agents

Methylating AgentLeaving GroupRelative Reactivity
Trimethyloxonium tetrafluoroborate(CH₃)₂OVery High
Methyl trifluoromethanesulfonateCF₃SO₃⁻Very High
Methyl iodideI⁻High
Dimethyl sulfateCH₃SO₄⁻Moderate

Applications of Trimethyloxonium D9 Tetrafluoroborate in Targeted Organic Synthesis

Deuteromethylation of Diverse Nucleophilic Functionalities

Trimethyloxonium-d9 tetrafluoroborate (B81430) is a potent electrophilic deuteromethylating agent capable of reacting with a broad spectrum of nucleophiles. The oxonium ion readily transfers its deuterated methyl group to atoms with available lone pairs of electrons, such as oxygen, nitrogen, sulfur, and phosphorus, as well as to activated carbon centers.

O-Deuteromethylation of Carbonyls, Carboxylic Acids, and Hydroxyl Groups

The reaction of trimethyloxonium-d9 tetrafluoroborate with oxygen-containing functional groups provides a direct route to deuteromethylated ethers and esters. Carboxylic acids are readily converted to their corresponding methyl-d3 esters under mild conditions. This transformation is particularly useful for the preparation of internal standards for mass spectrometry-based quantification of carboxylic acids in biological matrices.

Similarly, hydroxyl groups of alcohols and phenols can be efficiently deuteromethylated to form the corresponding methyl-d3 ethers. This method has been applied in the synthesis of deuterated analogues of natural products and pharmaceuticals, where the introduction of a CD₃ group can alter metabolic pathways and provide insights into drug metabolism. While less common, the oxygen atom of a carbonyl group can be targeted, particularly in the case of amides and lactams, leading to the formation of imidatonium salts which are versatile synthetic intermediates.

SubstrateFunctional GroupProductSignificance
R-COOHCarboxylic AcidR-COOCD₃Stable isotope labeled internal standards for MS
R-OHHydroxyl (Alcohol/Phenol)R-OCD₃Metabolic studies, synthesis of deuterated compounds
R-C(=O)NR'₂Amide Carbonyl[R-C(OCD₃)=NR'₂]⁺BF₄⁻Intermediate for further synthetic transformations

N-Deuteromethylation of Amides, Amines, and Heterocyclic Systems

Nitrogen nucleophiles readily react with this compound to yield deuteromethylated ammonium (B1175870) salts or N-deuteromethylated products. Primary and secondary amines are exhaustively deuteromethylated to form quaternary ammonium salts. This reaction is useful for the synthesis of deuterated choline (B1196258) analogues and other quaternary ammonium compounds of biological interest.

Amides and lactams can be N-deuteromethylated, although O-deuteromethylation at the carbonyl oxygen is often a competing and sometimes favored reaction, leading to the formation of imidate salts. The outcome of the reaction can often be controlled by the reaction conditions. The N-deuteromethylation of nitrogen-containing heterocyclic systems is a key strategy for introducing a stable isotopic label into a wide range of biologically active molecules, including alkaloids and synthetic drugs.

SubstrateFunctional GroupProductSignificance
R-NH₂ / R₂NHPrimary/Secondary Amine[R-N(CD₃)H₂]⁺BF₄⁻ / [R₂N(CD₃)H]⁺BF₄⁻Synthesis of deuterated quaternary ammonium salts
R-C(=O)NHR'AmideR-C(=O)N(CD₃)R'Isotopic labeling of peptides and proteins
Pyrrole, Imidazole, etc.Nitrogen HeterocycleN-CD₃ HeterocycleSynthesis of labeled bioactive molecules

S-Deuteromethylation in Organosulfur Chemistry

The sulfur atom in thiols and sulfides is a soft nucleophile that reacts efficiently with this compound to form deuteromethylated sulfonium (B1226848) salts. This reaction provides a straightforward method for the preparation of deuterated S-adenosyl methionine (SAM) analogues, which are important probes for studying the mechanism of methyltransferase enzymes. The resulting deuteromethyl sulfonium salts can also serve as deuteromethyl donors in subsequent reactions.

P-Deuteromethylation of Organophosphorus Compounds, including Phosphonic Acids

Phosphines, with their lone pair of electrons on the phosphorus atom, are excellent nucleophiles and react rapidly with this compound to form deuteromethylphosphonium salts. This reaction is valuable for the synthesis of isotopically labeled phosphine (B1218219) ligands used in catalysis and for the preparation of ylides for deuterated Wittig reagents. Phosphonic acids can also be esterified using this reagent to produce deuteromethyl phosphonate (B1237965) esters, which are useful in the study of organophosphorus chemistry and as probes in biological systems.

C-Deuteromethylation of Enolates and Activated Methylene (B1212753) Groups

While less common than heteroatom methylation, this compound can be used to deuteromethylate carbon nucleophiles. Enolates, generated from ketones or esters, can be C-deuteromethylated, although O-deuteromethylation is a potential side reaction. This approach is useful for the stereoselective introduction of a deuteromethyl group at the α-position of a carbonyl compound. Activated methylene groups, such as those found in malonic esters, can also be deuteromethylated, providing a route to α-deuteromethylated carboxylic acid derivatives.

Utility in Complex Molecular Architectures and Biomolecule Modification

The high reactivity and functional group tolerance of this compound make it a valuable tool in the later stages of the synthesis of complex molecules. It allows for the selective introduction of a deuteromethyl group into a molecule with multiple functional groups without the need for extensive protecting group strategies. This has been demonstrated in the synthesis of deuterated natural products and their derivatives, where the isotopic label serves as a spectroscopic probe or a tool to investigate biosynthetic pathways.

In the realm of biomolecule modification, this compound has been employed for the isotopic labeling of peptides and proteins. The methylation of specific amino acid residues, such as lysine (B10760008) or histidine, can provide valuable information about protein structure and function when analyzed by mass spectrometry or NMR spectroscopy. The introduction of a deuteromethyl group allows for the differentiation of methylated sites from their non-deuterated counterparts, aiding in the elucidation of complex biological processes.

Deuterium (B1214612) Labeling for Spectroscopic Analysis and Structural Assignment

The introduction of a deuterated methyl group via this compound is a precise method for isotopic labeling, which is invaluable for spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) and mass spectrometry. In ¹H NMR spectroscopy, the signal for the methyl group is absent, which can simplify complex spectra and help assign the signals of neighboring protons. Conversely, in ²H (deuterium) NMR spectroscopy, a distinct signal for the –CD₃ group appears, confirming its location within the molecule.

This selective labeling is a powerful technique for structural elucidation. By comparing the spectra of a labeled compound with its unlabeled counterpart, chemists can unambiguously assign signals and confirm the connectivity of atoms within a complex molecule. Furthermore, deuterium labeling is an essential tool in neutron scattering analysis, where the significant difference in neutron scattering cross-sections between hydrogen and deuterium enhances structural detail. nih.gov The use of selectively deuterated systems can improve the signal-to-noise ratio in techniques like neutron protein crystallography, providing clearer images of molecular structures. nih.gov

Table 1: Spectroscopic Comparison of Methyl vs. Deuteromethyl Groups

Spectroscopic Technique Effect of –CH₃ Group Effect of –CD₃ Group Application in Structural Analysis
¹H NMR Spectroscopy Appears as a singlet (or multiplet if coupled) Signal is absent (or a very low-intensity multiplet) Simplifies complex spectra, aids in signal assignment.
¹³C NMR Spectroscopy Appears as a quartet Appears as a septet due to C-D coupling Confirms the presence and location of the methyl group.
²H NMR Spectroscopy No signal Appears as a distinct singlet Directly detects the position of the deuterium label.
Mass Spectrometry Contributes a mass of 15 amu Contributes a mass of 18 amu Determines the presence and number of deuterated methyl groups.

| Neutron Scattering | Specific scattering length | Significantly different scattering length | Enhances contrast in complex biological structures. nih.gov |

Deuteromethylation for Elucidating Biosynthetic Pathways and Metabolic Fates

Isotopic tracers are fundamental to the study of biochemical processes. This compound provides a specific deuteromethyl (–CD₃) tag that can be incorporated into precursor molecules to trace their journey through complex biosynthetic pathways. nih.gov Once the deuteromethylated precursor is introduced into a biological system (e.g., a cell culture), the deuterium label acts as a stable, non-radioactive tracer.

Metabolites are subsequently extracted and analyzed, typically using high-resolution mass spectrometry or NMR. The presence of the +3 mass unit shift from the –CD₃ group allows researchers to identify which molecules have been formed from the initial precursor. This method helps to map the intricate steps of natural product biosynthesis and to understand the metabolic fate of drugs and other xenobiotics. nih.gov By tracking the label, scientists can identify previously unknown intermediates and enzymatic transformations within a metabolic grid. rsc.org

Table 2: Hypothetical Tracking of a Deuteromethylated Precursor in a Metabolic Pathway

Step Compound Molecular Weight (Unlabeled) Molecular Weight (Labeled) Analytical Observation
0 (Start) Precursor-OH 250 Da N/A Initial substrate.
1 (Labeling) Precursor-O-CD₃ N/A 268 Da (+18 for O-CD₃) Successful deuteromethylation using this compound.
2 (Metabolism) Metabolite A 266 Da 269 Da Mass shift of +3 indicates the –CD₃ group is retained after enzymatic modification.
3 (Metabolism) Metabolite B 282 Da 285 Da Mass shift of +3 indicates further transformation with the label intact.

| 4 (Metabolism) | Metabolite C | 220 Da | 220 Da | Absence of mass shift suggests the –CD₃ group was cleaved during this metabolic step. |

Applications in the Synthesis of Deuterated Natural Products and Derivatives

This compound is an ideal reagent for the late-stage introduction of a deuterated methyl group onto a complex molecular scaffold during the total synthesis of a natural product. semanticscholar.org Its high reactivity allows for the methylation of sterically hindered or electronically deactivated nucleophiles, such as hydroxyl or amine groups, under mild conditions. This enables the precise placement of a –CD₃ group, creating novel deuterated analogues of biologically active natural products for further study and development.

Table 3: Examples of Natural Product Classes and Potential Deuteromethylation Sites

Natural Product Class Common Functional Group Potential Application of Deuteromethylation
Alkaloids Hydroxyl (–OH), Phenol (Ar–OH), Amine (–NH) Modification of metabolic soft spots to improve stability.
Flavonoids Phenolic Hydroxyls (Ar–OH) Synthesis of deuterated standards for metabolic studies.
Terpenoids Hydroxyl (–OH), Carboxylic Acid (–COOH) Introduction of a –COOCD₃ ester to probe biological activity.

| Macrolides | Hydroxyl (–OH) | Selective labeling for structural confirmation via NMR. |

Catalytic Applications Involving Deuterated Methyl Transfer (e.g., Polymerization of Cyclic Sulfides and Ethers)

Trimethyloxonium (B1219515) tetrafluoroborate and its deuterated analogue are known to act as powerful cationic initiators for the ring-opening polymerization of various heterocyclic monomers, particularly cyclic ethers and cyclic sulfides. sigmaaldrich.com The polymerization process is initiated by the electrophilic transfer of a methyl cation (or in this case, a deuteromethyl cation, CD₃⁺) from the oxonium salt to the heteroatom (oxygen or sulfur) of the monomer.

This initiation step creates a new, positively charged oxonium or sulfonium species, which then propagates by attacking another monomer unit, leading to the growth of a polymer chain. When this compound is used, the resulting polymer chain is specifically end-labeled with a deuteromethyl group.

This isotopic tag at the start of the polymer chain is extremely useful for mechanistic studies of the polymerization itself. Techniques like NMR or mass spectrometry can be used to analyze the resulting polymer and confirm that the –CD₃ group is present at the initiating end, providing direct evidence for the proposed initiation mechanism. This approach helps in understanding the kinetics and mechanics of cationic polymerization processes. capes.gov.br

Table 4: Catalytic Role in Cationic Ring-Opening Polymerization

Monomer Type Example Monomer Initiating Step Resulting Polymer
Cyclic Ethers Tetrahydrofuran (THF) Transfer of CD₃⁺ to the oxygen atom of THF. Poly(tetrahydrofuran) with a CD₃–O– initiating group.
Cyclic Sulfides Propylene Sulfide Transfer of CD₃⁺ to the sulfur atom of the sulfide. Poly(propylene sulfide) with a CD₃–S– initiating group. capes.gov.br

| Cyclic Acetals | 1,3-Dioxolane | Transfer of CD₃⁺ to an oxygen atom of the acetal. | Poly(1,3-dioxolane) with a CD₃-labeled initiating end group. |

Advanced Spectroscopic Characterization of Trimethyloxonium D9 Tetrafluoroborate and Its Deuterated Products

NMR Spectroscopy for Structural and Isotopic Purity Confirmation

NMR spectroscopy is a primary tool for the structural elucidation of Trimethyloxonium-d9 tetrafluoroborate (B81430). By analyzing various nuclei (¹H, ¹³C, ¹⁹F, ¹¹B), it is possible to confirm the successful deuteration of the cation and characterize the counter-anion.

¹H and ¹³C NMR are fundamental in verifying the extent and location of deuterium (B1214612) incorporation in the trimethyloxonium (B1219515) cation.

The ¹H NMR spectrum is the most direct method to assess the degree of deuteration. For a fully deuterated sample of Trimethyloxonium-d9 tetrafluoroborate, the characteristic singlet corresponding to the nine equivalent protons of the non-deuterated [(CH₃)₃O]⁺ cation would be absent. The presence of any residual signal in this region would indicate incomplete deuteration. The isotopic purity can be quantified by comparing the integration of the residual proton signal to that of a known internal standard.

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. In the case of the [(CD₃)₃O]⁺ cation, the single resonance of the three equivalent methyl carbons will be observed. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), this signal typically appears as a multiplet (a 1:3:6:7:6:3:1 septet for a CD₃ group). The chemical shift is also slightly shifted upfield compared to the non-deuterated analogue due to the isotopic effect.

Table 1: Expected NMR Spectroscopic Data for the Trimethyloxonium-d9 Cation

NucleusExpected Chemical Shift (δ) ppmMultiplicityCoupling Constant (J)Notes
¹HN/AN/AN/AAbsence of signal confirms high isotopic purity.
¹³C~78-80SeptetJ(C,D) ≈ 20-22 HzSignal corresponds to the three equivalent -CD₃ groups.

¹⁹F and ¹¹B NMR are employed to characterize the tetrafluoroborate (BF₄⁻) anion, confirming its presence and integrity.

The ¹⁹F NMR spectrum of the BF₄⁻ anion typically shows two main signals due to the presence of two natural boron isotopes: ¹¹B (I=3/2, ~80% abundance) and ¹⁰B (I=3, ~20% abundance). blogspot.com The fluorine atoms couple to the boron nucleus, resulting in a characteristic splitting pattern. The coupling to ¹¹B results in a 1:1:1:1 quartet, while the coupling to the less abundant ¹⁰B produces a broader, less resolved 1:1:1:1:1:1:1 septet. blogspot.com The distinct signals and their intensity ratio serve as a clear fingerprint for the BF₄⁻ anion. researchgate.netresearchgate.net

The ¹¹B NMR spectrum provides complementary information. It typically displays a sharp quintet (or a 1:4:6:4:1 pattern in high-resolution spectra) due to coupling with the four equivalent fluorine atoms (¹⁹F, I=1/2). escholarship.org The chemical shift is characteristic of a tetracoordinate boron atom in a highly symmetric environment. researchgate.netelsevierpure.com

Table 2: Typical NMR Spectroscopic Data for the Tetrafluoroborate Anion

NucleusTypical Chemical Shift (δ) ppmMultiplicityCoupling Constant (J)Notes
¹⁹F~ -150Quartet (for ¹¹BF₄⁻) & Septet (for ¹⁰BF₄⁻)J(F,¹¹B) ≈ 1.3 HzIsotopic splitting is a key feature. blogspot.com
¹¹B~ -1 to -3QuintetJ(B,F) ≈ 1.3 HzConfirms the structure of the BF₄⁻ anion. researchgate.netescholarship.org

Mass Spectrometry for Molecular Mass Verification and Isotopic Enrichment Analysis

Mass spectrometry (MS) is a vital technique for verifying the molecular mass of the deuterated cation and quantifying the level of isotopic enrichment. rsc.org Using soft ionization techniques like electrospray ionization (ESI), the intact trimethyloxonium-d9 cation, [(CD₃)₃O]⁺, can be detected.

The molecular weight of the non-deuterated cation, [(CH₃)₃O]⁺, is 47.065 g/mol . For the fully deuterated cation, [(CD₃)₃O]⁺, the theoretical monoisotopic mass is 56.12 g/mol . High-resolution mass spectrometry (HR-MS) can precisely measure this mass, confirming the incorporation of nine deuterium atoms.

Furthermore, MS is used to determine the isotopic enrichment by analyzing the distribution of isotopologues. nih.gov The mass spectrum will show a cluster of peaks corresponding to the desired d9 species as the base peak, along with minor peaks for d8, d7, etc., resulting from incomplete deuteration. nih.gov By comparing the relative intensities of these peaks, the percentage of isotopic enrichment can be accurately calculated. rsc.org

Table 3: Expected High-Resolution Mass Spectrometry Data for Trimethyloxonium Cations

Cation SpeciesFormulaTheoretical Monoisotopic Mass (m/z)Notes
Trimethyloxonium[(CH₃)₃O]⁺47.065Non-deuterated species.
Trimethyloxonium-d9[(CD₃)₃O]⁺56.120Fully deuterated species. scbt.com

Vibrational Spectroscopy (IR, Raman) for Deuterated Bond Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. uni-siegen.de For this compound, these methods are particularly useful for directly observing the vibrations of the carbon-deuterium (C-D) bonds.

The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of vibrational frequencies to lower wavenumbers. The most significant changes are observed for the C-H stretching and bending modes.

C-H vs. C-D Stretching: The C-H stretching vibrations in a typical methyl group appear in the 2800–3000 cm⁻¹ region. In the deuterated compound, these are replaced by C-D stretching vibrations, which are found at significantly lower frequencies, typically in the 2000–2250 cm⁻¹ range. cdnsciencepub.comresearchgate.net

C-H vs. C-D Bending: Similarly, C-H bending (scissoring, wagging, twisting, and rocking) vibrations that appear in the 1350–1470 cm⁻¹ region are shifted to lower wavenumbers (e.g., ~950-1100 cm⁻¹) upon deuteration. cdnsciencepub.comaip.org

The absence of strong absorption/scattering bands in the C-H stretching region and the appearance of strong bands in the C-D stretching region in the IR and Raman spectra serve as definitive evidence for successful deuteration.

Table 4: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeC-H Frequency Range (cm⁻¹)Expected C-D Frequency Range (cm⁻¹)Technique
Stretching2800 - 30002000 - 2250IR, Raman
Bending/Deformation1350 - 1470950 - 1100IR, Raman

Computational and Theoretical Chemistry Approaches to Trimethyloxonium D9 Tetrafluoroborate Reactivity

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the trimethyloxonium-d9 cation, [(CD₃)₃O]⁺. These calculations provide a detailed picture of the molecule's electronic structure, which dictates its reactivity as a deuteromethylating agent.

By solving approximations of the Schrödinger equation, researchers can determine key electronic properties. The analysis typically begins with geometry optimization to find the lowest energy structure of the cation. From this optimized geometry, a variety of properties can be calculated:

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges. In the [(CD₃)₃O]⁺ cation, the central oxygen atom bears a significant positive charge, but this charge is delocalized onto the three deuteromethyl groups. The carbon and deuterium (B1214612) atoms become electrophilic centers, making them susceptible to nucleophilic attack.

Molecular Orbitals: The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial indicators of reactivity. For an electrophile like the trimethyloxonium-d9 cation, the LUMO is of particular interest. Its energy level and spatial distribution indicate the most likely sites for a nucleophile to attack. The LUMO is typically centered on the σ* anti-bonding orbitals of the C-O bonds, indicating that nucleophilic attack will lead to the cleavage of one of these bonds.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic areas, while regions of negative potential (colored red) indicate nucleophilic areas. For [(CD₃)₃O]⁺, the ESP map would show a strong positive potential around the deuteromethyl groups, confirming their role as the electrophilic sites for the deuteromethyl transfer reaction.

These quantum chemical investigations provide a foundational, static picture of the cation's inherent reactivity, guiding the study of its dynamic behavior in chemical reactions.

Table 1: Calculated Electronic Properties of the Trimethyloxonium (B1219515) Cation
PropertyComputational MethodTypical Finding/Interpretation
Partial Atomic Charge (Oxygen)NBO Analysis (DFT)Positive charge, delocalized to adjacent carbons.
Partial Atomic Charge (Carbon)NBO Analysis (DFT)Slightly positive, indicating electrophilicity.
LUMO EnergyDFTLow energy level, indicating a strong electrophile.
LUMO DistributionDFTLocated on C-O σ* anti-bonding orbitals.
Electrostatic PotentialDFTStrong positive potential around the methyl/deuteromethyl groups.

Modeling of Transition States and Energy Barriers for Deuteromethyl Transfer

The transfer of a deuteromethyl group (CD₃⁺) from trimethyloxonium-d9 tetrafluoroborate (B81430) to a nucleophile is a classic Sₙ2 reaction. Computational chemistry is an indispensable tool for elucidating the mechanism of this reaction by locating the transition state (TS) and calculating the associated activation energy barrier. mit.edu

The process involves mapping the potential energy surface of the reacting system. The transition state is a first-order saddle point on this surface—it represents a maximum along the reaction coordinate but a minimum in all other degrees of freedom. youtube.comyoutube.com Finding this fleeting structure is crucial as its energy determines the reaction rate. mit.edu

Computational chemists use various algorithms to locate the TS:

Initial Guess: A starting geometry close to the expected TS is constructed. This can be done by performing a "relaxed surface scan," where the distance between the incoming nucleophile and the deuteromethyl carbon is systematically decreased, allowing other geometric parameters to relax. youtube.com

TS Optimization: Using the initial guess, specialized algorithms (such as the Berny algorithm or eigenvector-following methods) are employed to search for the saddle point. youtube.com

Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary vibrational frequency. youtube.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate—visualizing this vibrational mode confirms that the structure connects the reactants and products as expected.

The energy difference between the transition state and the initial reactants (the reactant complex) defines the activation energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction. Time-dependent DFT (TD-DFT) calculations have shown that barrier heights can themselves be energy-dependent, particularly at energies near the top of the barrier where the system has more time for density rearrangements. aps.org Machine learning models, trained on large datasets of quantum chemical calculations, are also emerging as a way to predict these barriers with much lower computational cost. nih.gov For Sₙ2 methyl transfer reactions, computational studies have re-evaluated the relationship between energy barriers and the "looseness" of the transition state, finding no simple correlation when a broad range of nucleophiles and electrophiles are considered. rsc.org

Table 2: Key Parameters in Transition State Modeling for Deuteromethyl Transfer
ParameterDescriptionSignificance
Transition State GeometryThe specific arrangement of atoms at the peak of the energy barrier.Defines the structural bottleneck of the reaction (e.g., bond lengths, angles).
Activation Energy Barrier (ΔE‡)The energy difference between the transition state and the reactants.Determines the theoretical rate of the reaction (lower barrier = faster rate).
Imaginary FrequencyThe single negative frequency from a vibrational analysis of the TS.Confirms the structure is a true first-order saddle point.
Reaction CoordinateThe path of minimum energy connecting reactants, TS, and products.Describes the progress of the bond-breaking and bond-forming process.

Prediction and Interpretation of Kinetic Isotope Effects

The primary reason for using Trimethyloxonium-d9 tetrafluoroborate is to study kinetic isotope effects (KIEs). A KIE is the change in reaction rate when an atom in the reactant is replaced by one of its isotopes—in this case, replacing hydrogen with deuterium. libretexts.org The α-secondary KIE (kH/kD) for deuteromethyl transfer is particularly informative about the nature of the transition state.

Computational chemistry allows for the direct prediction of KIEs. The effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. Because deuterium is heavier, the C-D bond has a lower vibrational frequency and thus a lower ZPVE than a C-H bond. princeton.edu

The KIE is calculated by applying transition state theory and statistical mechanics, using vibrational frequencies computed for both the light (H) and heavy (D) isotopologues at two key points on the potential energy surface: the reactant state (RS) and the transition state (TS). The change in ZPVE from the reactant to the transition state is the dominant factor.

Inverse KIE (kH/kD < 1): This is typically observed in Sₙ2 methyl transfer reactions. It occurs when the C-H(D) bending vibrations become stiffer or more constrained in the transition state compared to the reactant. In the trigonal bipyramidal Sₙ2 transition state, the non-reacting C-H(D) bonds are forced closer together, increasing the energy of their bending modes. This ZPVE increase is larger for C-H than for C-D, making the activation energy for the deuterated compound slightly lower, and thus its reaction rate slightly faster. figshare.com

Normal KIE (kH/kD > 1): This would occur if the C-H(D) vibrations become looser in the transition state.

Computational studies have shown that the magnitude of the inverse KIE is not simply related to how "tight" or "loose" the transition state is in terms of bond lengths. rsc.org Instead, there is a better correlation between the KIE and the change in the stretching and bending force constants between the reactant complex and the transition state. rsc.orgfigshare.com For example, DFT calculations on model methyl transfer reactions have shown that strengthening CH···O interactions can make the KIE less inverse. nih.gov

Table 3: Factors Influencing the Computationally Predicted α-Secondary KIE
FactorInfluence on Predicted KIE (kH/kD)Physical Interpretation
Change in Bending Force Constants (RS → TS)Increase leads to a more inverse KIE (< 1). figshare.comIndicates greater steric crowding/stiffer bending vibrations in the TS.
Change in Stretching Force Constants (RS → TS)Increase leads to a more inverse KIE. rsc.orgIndicates strengthening of the non-reacting C-H(D) bonds in the TS.
Transition State "Looseness"No simple, direct correlation with KIE magnitude. rsc.orgThe idea that a looser TS leads to a more inverse KIE does not hold for all systems.
External Interactions (e.g., H-bonds)Can modulate the KIE by altering vibrational modes. nih.govEnvironmental effects can perturb the force constants in the TS.

Molecular Dynamics Simulations of Solvent-Substrate-Reagent Interactions

While quantum chemical calculations provide insight into the intrinsic properties and reaction pathways, they often model reactions in the gas phase or with simplified implicit solvent models. Molecular Dynamics (MD) simulations offer a way to study the explicit, dynamic interactions between the trimethyloxonium-d9 cation, the substrate, and a large number of individual solvent molecules. nsf.gov

MD simulations model the motion of atoms over time by solving Newton's equations of motion. The forces between atoms are described by a "force field," a set of parameters that define bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatics. ucl.ac.uk

For the deuteromethylation reaction, MD simulations can reveal several key aspects:

Solvation Structure: MD can determine how solvent molecules arrange themselves around the [(CD₃)₃O]⁺ cation and the nucleophilic substrate. It can quantify the structure of the first and second solvation shells and the average number of solvent molecules interacting with the reactants.

Dynamical Properties: Properties like the diffusion coefficients of the reactants in a given solvent can be calculated, which relates to how frequently they encounter each other to react. ucl.ac.uk

By combining quantum mechanics with molecular mechanics (QM/MM methods), a small, reactive core (the trimethyloxonium ion, the substrate, and a few key solvent molecules) can be treated with high-level quantum chemistry, while the rest of the solvent is modeled with a classical force field. This hybrid approach allows for the study of reaction energetics and pathways within a realistic, dynamic solvent environment.

Table 4: Components and Outputs of an MD Simulation for a Deuteromethylation Reaction
Component/ParameterDescriptionInformation Gained
Force FieldA set of equations and parameters describing the potential energy of the system.Determines the accuracy of the simulated interactions.
Simulation BoxA periodic box containing the reactants and hundreds or thousands of solvent molecules.Models a bulk solvent environment.
TrajectoryThe record of atomic positions and velocities over time.The raw data from which all other properties are calculated.
Radial Distribution Function (RDF)The probability of finding an atom at a certain distance from another atom.Describes the solvation shell structure.
Mean Squared Displacement (MSD)The average distance a molecule travels over time.Used to calculate diffusion coefficients.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Research centered on Trimethyloxonium-d9 tetrafluoroborate (B81430) has largely focused on its application as a powerful deuteromethylating agent. nih.govresearchgate.net As a deuterated analogue of Meerwein's salt, it provides a highly electrophilic -CD₃ source capable of methylating a wide range of nucleophiles under conditions where other methylating agents may fail. chemrxiv.orgwikipedia.org

Methodological advancements have centered on expanding the substrate scope and optimizing reaction conditions to achieve high efficiency and selectivity. The primary application lies in the late-stage deuteromethylation of complex molecules, a crucial step in drug discovery programs. nih.govckisotopes.com By replacing a metabolically vulnerable methyl group with a trideuteromethyl group, researchers can significantly slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. tandfonline.com This "metabolic switching" can lead to improved drug half-life, reduced patient dosage, and potentially lower toxicity. tandfonline.comckisotopes.com

The key findings from various studies can be summarized by the types of functional groups that undergo efficient deuteromethylation.

Substrate ClassFunctional GroupProduct TypeSignificance
Carboxylic Acids-COOH-COOCD₃Formation of deuterated esters. wikipedia.org
Phenols / AlcoholsAr-OH / R-OHAr-OCD₃ / R-OCD₃Synthesis of deuterated ethers.
Amines-NH₂, >NH, >N--NHCD₃, >NCD₃, >N⁺-CD₃Preparation of deuterated amines and ammonium (B1175870) salts.
Amides / Lactams-C(O)NHR-C(OCD₃)=N⁺RFormation of deuterated imino-ether salts. orgsyn.org
Thioethers / ThiolsR-S-R' / R-SHR-S⁺(CD₃)-R' / R-SCD₃Generation of deuterated sulfonium (B1226848) salts and thioethers.

These reactions underscore the reagent's role in creating deuterated analogues of bioactive compounds for pharmacokinetic studies and as internal standards for mass spectrometry. acs.orgprinceton.edu

Unexplored Reactivity and Synthetic Opportunities for Trimethyloxonium-d9 Tetrafluoroborate

While its role as a strong methylating agent is well-established, the full synthetic potential of this compound remains to be explored. chemrxiv.org Oxonium ions are known to participate in a variety of reactions beyond simple alkylation, and these present avenues for future research. nih.govmdpi.com

Deuteromethylation of Weakly Nucleophilic Substrates: The high electrophilicity of this reagent could be leveraged to deuteromethylate substrates that are unreactive towards common reagents like deuterated methyl iodide (CD₃I) or dimethyl sulfate-(D₆). This includes hindered alcohols, deactivated anilines, and certain heterocyclic systems.

Ring-Opening Reactions: Oxonium ions can initiate ring-opening reactions of cyclic ethers and other strained ring systems. mdpi.com Exploring the reaction of this compound with epoxides, aziridines, or tetrahydrofurans could lead to novel pathways for synthesizing more complex deuterated molecules.

Catalysis and Mechanistic Probes: The transfer of a -CD₃ group can be used to probe reaction mechanisms. The kinetic isotope effect can provide valuable information about rate-determining steps in complex catalytic cycles or biosynthetic pathways. libretexts.orgpharmacy180.comnih.gov Using this reagent as a mechanistic tool is an underexplored area.

Generation of Novel Onium Ions: Reaction with third-row elements and beyond (e.g., selenium, tellurium) could provide access to novel deuterated onium salts with unique properties and reactivities. rsc.org For instance, the synthesis of trideuteromethylselenonium salts could offer new reagents for introducing the -SeCD₃ group into molecules. rsc.org

Prospects for Automation and High-Throughput Experimentation in Deuteromethylation

The demand for deuterated compounds in drug discovery necessitates the rapid synthesis and screening of numerous analogues. mt.com Automation and high-throughput experimentation (HTE) are poised to revolutionize this process. trajanscimed.comnih.govnih.gov

The integration of this compound into automated workflows offers several advantages:

Rapid Library Synthesis: Automated platforms can perform parallel syntheses, allowing for the rapid generation of a library of deuteromethylated compounds from a collection of precursors. mt.comchimia.ch This accelerates the structure-activity relationship (SAR) studies.

Reaction Optimization: Robotic systems can efficiently screen a wide range of reaction parameters (e.g., solvent, temperature, stoichiometry) to quickly identify optimal conditions for deuteromethylation, minimizing reagent waste and development time. nih.gov

Miniaturization: HTE operates on a much smaller scale, reducing the consumption of the often-expensive deuterated reagent and valuable starting materials. trajanscimed.com

A typical automated workflow would involve robotic liquid and solid handlers dispensing the substrate, reagent, and solvent into a multi-well plate. The plate would then be subjected to controlled heating and stirring, followed by automated work-up and analysis, significantly increasing research productivity. trajanscimed.comchimia.ch

Interdisciplinary Research Directions Involving Deuterated Methylating Agents

The application of this compound and other deuterated methylating agents extends beyond traditional synthetic chemistry, opening doors to various interdisciplinary fields.

Medicinal Chemistry and Pharmacology: The primary interdisciplinary application is in drug development. nih.govscilit.com The use of this reagent to create "heavy drugs" can improve pharmacokinetic profiles, a strategy that has led to FDA-approved medicines like deutetrabenazine. nih.govtandfonline.com Future work will involve applying this strategy to new classes of therapeutic agents.

Chemical Biology: Deuterated methyl groups can serve as "traceless" labels for studying biological processes. strath.ac.uksimsonpharma.com For example, introducing a -CD₃ group into a substrate or cofactor can help elucidate enzymatic mechanisms through KIE studies or track metabolic pathways using techniques like NMR spectroscopy or mass spectrometry. nih.govsimsonpharma.com

Materials Science: The incorporation of deuterium (B1214612) can subtly alter the physical properties of materials, such as vibrational frequencies and bond strengths. wikipedia.org This could be explored in the context of organic electronics or polymers, where deuteration might influence material stability, conductivity, or photophysical properties.

Environmental Science: Deuterated internal standards are crucial for quantitative analysis in environmental monitoring. researchgate.netnih.gov this compound can be used to synthesize these standards, enabling more accurate detection and quantification of pollutants.

The continued exploration of this reagent's capabilities, combined with technological advancements in automation and a collaborative, interdisciplinary approach, will undoubtedly lead to significant scientific progress.

Q & A

Q. What is the primary role of Trimethyloxonium-d9 Tetrafluoroborate in methylation reactions, and how does its deuteration influence experimental design?

this compound (TMOBF4-d9) is a deuterated methylating agent used to introduce methyl groups into biomolecules (e.g., proteins, nucleic acids) or organic substrates. The deuteration (d9) replaces all nine hydrogens in the trimethyloxonium moiety with deuterium, enabling isotopic tracing in kinetic or mechanistic studies. Its reactivity arises from the strong electrophilicity of the oxonium ion, which facilitates methyl transfer to nucleophilic sites (e.g., amines, thiols). Methodological Insight : When designing methylation experiments, ensure anhydrous conditions (e.g., dry dichloromethane as solvent ) to prevent hydrolysis. Monitor reaction progress via ¹H NMR to track deuterium incorporation and confirm methylation efficiency .

Q. What safety protocols are critical when handling this compound?

TMOBF4-d9 is highly reactive with water, releasing toxic hydrogen fluoride (HF) and boron oxides . Key protocols include:

  • Use of personal protective equipment (PPE) : Acid-resistant gloves, face shields, and lab coats .
  • Storage : Below -20°C in airtight, moisture-resistant containers .
  • Spill management : Neutralize leaks with calcium carbonate or sand, avoiding water-based cleanup .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation if inhaled .

Advanced Research Questions

Q. How does deuteration (d9) affect the reaction kinetics and thermodynamic stability of Trimethyloxonium Tetrafluoroborate in methylation studies?

Deuteration introduces kinetic isotope effects (KIEs), slowing reaction rates due to stronger C-D bonds compared to C-H. For example, methyl transfer to nucleophiles may exhibit reduced activation energy in deuterated analogs, altering reaction pathways . Experimental Design :

  • Compare rate constants (k) of TMOBF4 and TMOBF4-d9 using stopped-flow spectroscopy or mass spectrometry.
  • Analyze thermodynamic parameters (ΔH‡, ΔS‡) via Eyring plots under controlled humidity .
  • Data Contradiction Note : Some studies report minimal KIE in non-polar solvents, suggesting solvent-dependent effects .

Q. How can researchers reconcile the reported thermal stability of Trimethyloxonium Tetrafluoroborate with its acute reactivity in aqueous environments?

While TMOBF4 is stable under anhydrous, low-temperature storage (-20°C) , it hydrolyzes violently in water due to the oxonium ion’s electrophilicity. Mitigation Strategies :

  • Use aprotic solvents (e.g., dichloromethane, acetonitrile) to suppress hydrolysis .
  • Monitor thermal stability via differential scanning calorimetry (DSC) to identify safe operating temperatures .
  • Contradiction Analysis : Stability claims in SDS documents assume ideal storage; real-world reactivity requires rigorous moisture control .

Q. What analytical techniques are optimal for verifying isotopic purity in deuterated Trimethyloxonium Tetrafluoroborate?

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic patterns, confirming >98% deuterium incorporation .
  • ¹H/²H NMR : Absence of ¹H signals in the trimethyloxonium region (δ 4.5–5.5 ppm) validates complete deuteration .
  • Infrared (IR) Spectroscopy : C-D stretching vibrations (~2100 cm⁻¹) distinguish deuterated vs. protonated forms .

Key Methodological Recommendations

  • Synthetic Applications : Use TMOBF4-d9 for labeling studies in proteomics to track methylated residues via LC-MS/MS .
  • Reaction Optimization : Pre-dry solvents over molecular sieves and employ Schlenk-line techniques for air-sensitive reactions .
  • Safety Compliance : Align protocols with OSHA HCS standards for acute toxicity (Category 4) and skin corrosion (Category 1C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.